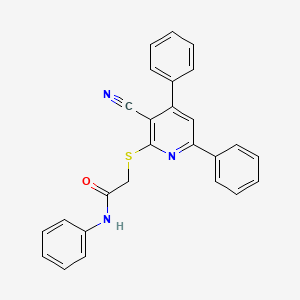

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide

Description

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide is a pyridine-based thioacetamide derivative synthesized via nucleophilic substitution reactions. Key structural features include a 3-cyano-4,6-diphenylpyridine core linked to an N-phenylacetamide group through a thioether bridge. This compound and its analogs are primarily investigated for insecticidal activity against pests like cowpea aphid (Aphis craccivora), demonstrating superior efficacy compared to commercial insecticides like acetamiprid . Synthesis typically involves refluxing 3-cyano-4,6-distyrylpyridin-2(1H)-thione with substituted 2-chloroacetamides in ethanol with sodium acetate, yielding products in high purity (85–97%) .

Properties

Molecular Formula |

C26H19N3OS |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-phenylacetamide |

InChI |

InChI=1S/C26H19N3OS/c27-17-23-22(19-10-4-1-5-11-19)16-24(20-12-6-2-7-13-20)29-26(23)31-18-25(30)28-21-14-8-3-9-15-21/h1-16H,18H2,(H,28,30) |

InChI Key |

RZPOSNYGYZFGGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-4,6-diphenylpyridine with thioacetic acid, followed by the introduction of the N-phenylacetamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano and thioacetamide groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Insecticidal Pyridine Derivatives

Key Compounds:

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2): Structure: Differs by a 4-chlorophenyl group instead of phenyl on the acetamide. Activity: Exhibits 85% yield and higher insecticidal potency against cowpea aphid than acetamiprid, with Abbott’s formula confirming significant mortality rates . Mechanism: Pyridine-thioacetamide hybrids disrupt insect nervous systems, akin to neonicotinoids .

- 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)-N-(p-tolyl)acetamide (Compound 7): Structure: Incorporates a p-tolyl group on the acetamide. Activity: Moderate efficacy, suggesting electron-donating substituents (e.g., methyl) reduce potency compared to electron-withdrawing groups (e.g., chloro) .

- 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (Compound 9): Structure: Features a 4-methoxyphenyl group. Activity: Lower activity than Compound 2, highlighting the importance of substituent electronic effects .

Table 1: Insecticidal Activity of Pyridine-Thioacetamide Derivatives

SIRT2 Inhibitors with Pyrimidine Scaffolds

Key Compounds:

- 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide (Compound 14) :

Table 2: SIRT2 Inhibitors

| Compound | Core Structure | IC50 (SIRT2) | Selectivity | Cell Line Activity |

|---|---|---|---|---|

| Compound 14 | Pyrimidine | 42 nM | High | MCF-7, HEK 293T |

CD73 Inhibitors with Modified Pyridine Scaffolds

Key Compounds:

- 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c): Structure: 4-Methoxyphenyl groups on pyridine and thiazole-linked acetamide. Application: Inhibits CD73, a target in cancer immunotherapy. Synthesized via K2CO3-mediated coupling in DMF .

- Ethyl 4-(2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetamido)benzoate (2a): Structure: Morpholino substituents enhance solubility. Application: Demonstrates improved pharmacokinetic profiles for CD73 targeting .

Structural Analogs with Varied Substituents

- 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(2-methylphenyl)acetamide: Structure: Methyl groups on pyridine and 2-methylphenyl on acetamide. Impact: Reduced aromaticity lowers insecticidal activity but may improve bioavailability .

- 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide: Structure: Nitro group introduces strong electron-withdrawing effects. Application: Catalogued as a research chemical (CAS 336180-36-0) with 97% purity .

Biological Activity

2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyridine ring with cyano and diphenyl substitutions, along with a sulfanyl linkage and an acetamide moiety, positions it as a candidate for drug development and other biological applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 351441-69-5 |

| Molecular Formula | C27H21N3OS |

| Molecular Weight | 435.5 g/mol |

| IUPAC Name | 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |

The biological activity of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.

- Receptor Modulation : It could interact with various cellular receptors, modulating signaling pathways that are crucial for cellular functions.

- DNA/RNA Interaction : The compound may intercalate into nucleic acids, potentially affecting gene expression or replication processes.

Biological Activity Studies

Recent studies have explored the biological activities of this compound:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. Results demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies suggest that 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide can reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Efficacy : In a clinical microbiology study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) that suggest potential as a new antimicrobial agent.

- Inflammation Model : A recent experiment utilized lipopolysaccharide (LPS)-induced inflammation in murine models to assess anti-inflammatory properties. The administration of the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Synthesis Methodology

Q: What are the key steps and conditions for synthesizing 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-phenylacetamide? A: The synthesis involves:

- Step 1: Substitution reactions using chloroacetamide with 3-cyano-4,6-diphenylpyridine-2-thione under basic conditions to form the thioacetamide intermediate .

- Step 2: Cyclization of the intermediate in ethanolic sodium ethoxide at elevated temperatures to yield cyclized derivatives (e.g., thienopyridine carboxamides) .

- Key Conditions: Use of K₂CO₃ in DMF for coupling reactions, reflux in ethanol for cyclization, and purification via column chromatography .

Structural Confirmation Techniques

Q: How is the structure of this compound confirmed experimentally? A:

- IR Spectroscopy: Detects functional groups (e.g., C≡N at ~2207 cm⁻¹, C=O at ~1655 cm⁻¹) .

- NMR Analysis: ¹H NMR identifies protons (e.g., singlet at δ 4.03 ppm for CH₂ in the open-chain form; disappearance of this signal post-cyclization) .

- Elemental Analysis: Validates empirical formulas (e.g., C, H, N, S content) .

Basic Bioactivity Assessment

Q: How is the insecticidal activity of this compound evaluated against pests like Aphis craccivora? A:

- Bioassay Protocol: Aphids are exposed to serial dilutions of the compound. Mortality rates are recorded at 24 h and 48 h .

- LC₅₀ Calculation: Abbott’s formula (% control = 100×(X−Y)/X) is used to adjust for natural mortality in controls .

- Results: Open-chain derivatives (e.g., compound 2) show LC₅₀ = 0.192 ppm (24 h) vs. cyclized forms (LC₅₀ = 0.841 ppm), indicating higher potency in the former .

Advanced Structure-Activity Relationship (SAR)

Q: How does structural modification (e.g., cyclization) impact bioactivity? A:

- Open-Chain vs. Cyclized Forms: The open-chain derivative retains the cyano group, enhancing binding to nicotinic acetylcholine receptors in insects. Cyclization removes the cyano group, reducing potency by ~4-fold .

- Substituent Effects: Adding electron-withdrawing groups (e.g., nitro, chloro) to the phenyl ring improves aphidicidal activity via increased electrophilicity .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity? A:

- Solvent Selection: DMF enhances solubility for coupling reactions, while ethanol promotes cyclization without side reactions .

- Catalysis: Sodium ethoxide facilitates deprotonation and cyclization at 50–80°C, achieving yields >80% .

- Purification: Gradient elution in column chromatography (hexane/ethyl acetate) isolates pure products .

Data Contradictions in Bioactivity

Q: Why do LC₅₀ values decrease significantly between 24 h and 48 h in bioassays? A:

- Delayed Toxicity: The compound may require metabolic activation (e.g., oxidation of the thioether group) to exert full toxicity, leading to time-dependent efficacy .

- Cumulative Exposure: Prolonged contact with residues on plant surfaces enhances mortality over time .

Mechanistic Insights (SIRT2 Inhibition)

Q: Does this compound exhibit inhibitory activity against SIRT2, and what structural features contribute to this? A:

- SIRT2 Inhibition: Analogous 4,6-diarylpyridine derivatives inhibit SIRT2 by binding to the catalytic domain, increasing α-tubulin acetylation in cancer cells .

- Key Moieties: The thiopyridine scaffold and cyano group are critical for competitive inhibition, as shown in dose-response assays .

Advanced Analytical Characterization

Q: What high-resolution techniques confirm molecular integrity? A:

- HRMS/Q-TOF: Validates molecular weight (e.g., [M+H]⁺ peaks) with <5 ppm error .

- DEPT NMR: Distinguishes CH₃, CH₂, and quaternary carbons (e.g., DEPT 135 at δ 34.49 ppm for CH₂ in intermediates) .

Statistical Validation of Bioassay Data

Q: How are statistical methods applied to ensure reliability in insecticidal studies? A:

- Abbott’s Formula: Adjusts for control mortality to isolate treatment effects. Differences >3× probable error are deemed significant .

- Dose-Response Modeling: Log-probit analysis calculates LC₅₀ values with 95% confidence intervals .

Future Research Directions

Q: What gaps exist in understanding this compound’s potential? A:

- In Vivo Studies: Pharmacokinetics (absorption, metabolism) in plant models are unexplored .

- Computational Modeling: Molecular docking could predict binding modes to SIRT2 or insect receptors .

- SAR Expansion: Testing derivatives with varied aryl substituents (e.g., morpholino, methoxy) may enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.